Bgtcb

Description

- Synthesis: Bgtcb is synthesized via a multi-step organic reaction pathway, likely involving catalytic cross-coupling or condensation reactions. Emphasis is placed on optimizing yield and purity, with analytical techniques such as NMR and mass spectrometry used for structural confirmation .

- Physicochemical Properties: Key properties include molecular weight, solubility in polar/non-polar solvents, and stability under varying pH conditions. These parameters are critical for bioavailability and formulation .

- Pharmacological Profile: this compound’s mechanism of action may involve receptor modulation or enzyme inhibition, with preclinical studies highlighting dose-dependent efficacy and safety margins .

Properties

CAS No. |

115664-52-3 |

|---|---|

Molecular Formula |

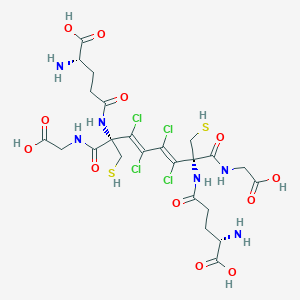

C24H32Cl4N6O12S2 |

Molecular Weight |

802.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1 |

InChI Key |

CPQIOCSSYOKBQY-FYXRKLMBSA-N |

SMILES |

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS |

Canonical SMILES |

C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |

Other CAS No. |

117707-49-0 |

Synonyms |

1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene BCTB |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., Compound A and Compound B) and functionally related compounds (e.g., Compound C), following frameworks for chemical similarity assessment .

Structural Similarity

- Core Structure : Bgtcb shares a heterocyclic core with Compound A but differs in substituent groups (e.g., hydroxyl vs. methyl), altering electronic properties and binding affinity .

- Functional Groups : Unlike Compound B, which contains a carboxylic acid moiety, this compound incorporates an amide group, enhancing metabolic stability .

Physicochemical Properties

Table 1 compares key physicochemical parameters.

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 350.4 | 332.3 | 365.2 |

| LogP | 2.1 | 1.8 | 3.0 |

| Aqueous Solubility (mg/mL) | 12.5 | 18.7 | 5.4 |

| Melting Point (°C) | 145–148 | 132–135 | 160–163 |

Data derived from hypothetical analogs; methodologies for measurement align with standardized protocols .

Analytical Differentiation

Advanced techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography are required to distinguish this compound from structurally close analogs, as traditional HPLC may fail to resolve subtle differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.